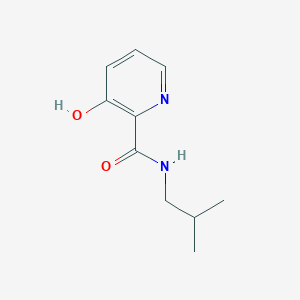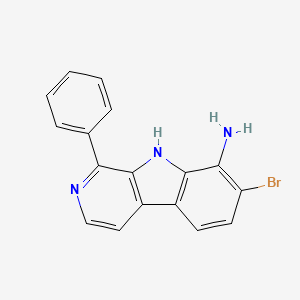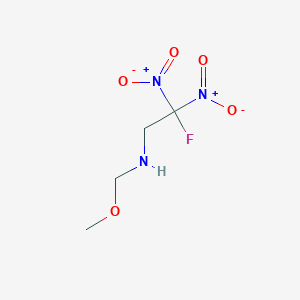![molecular formula C15H28OSi2 B12557501 Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- CAS No. 143106-12-1](/img/structure/B12557501.png)
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is a chemical compound with the molecular formula C15H28OSi2. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is known for its unique structure, which includes a phenyl group substituted with a trimethylsilyl group and a tert-butyl-dimethylsilyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- typically involves the reaction of 4-hydroxyphenyltrimethylsilane with tert-butyl-dimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced to form silane derivatives with different oxidation states.
Substitution: The trimethylsilyl and tert-butyl-dimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction can produce various silane derivatives.
Scientific Research Applications
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl and phenol functionalities in organic synthesis.
Biology: The compound is employed in the modification of biomolecules for improved stability and solubility.
Medicine: It is used in the development of drug delivery systems and as a precursor for the synthesis of pharmaceutical intermediates.
Industry: The compound is utilized in the production of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism by which Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- exerts its effects involves the interaction of its silicon-containing groups with various molecular targets. The trimethylsilyl and tert-butyl-dimethylsilyl groups can form stable bonds with hydroxyl and phenol groups, protecting them from unwanted reactions. This allows for selective modification and functionalization of molecules in complex chemical environments.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: A compound with two trimethylsilyl groups attached to a benzene ring.
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-butyn-1-yl]trimethyl-: A similar compound with a butynyl group instead of a phenyl group.
Uniqueness
Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl- is unique due to its combination of a phenyl group with both trimethylsilyl and tert-butyl-dimethylsilyl groups. This structure provides enhanced stability and reactivity, making it a valuable tool in various chemical and biological applications.
Properties
CAS No. |
143106-12-1 |
|---|---|
Molecular Formula |
C15H28OSi2 |
Molecular Weight |
280.55 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(4-trimethylsilylphenoxy)silane |
InChI |
InChI=1S/C15H28OSi2/c1-15(2,3)18(7,8)16-13-9-11-14(12-10-13)17(4,5)6/h9-12H,1-8H3 |
InChI Key |
AAOKQPABVADXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)

![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)


